2,2-Dimethyl-2,3-dihydro-1-benzofuran-6-boronic acid
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Overview
Description
(2,2-dimethyl-3H-1-benzofuran-6-yl)boronic acid: is an organoboron compound that features a benzofuran ring substituted with a boronic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation to form the benzofuran ring . The boronic acid group can then be introduced via a borylation reaction using a suitable boron reagent under mild conditions .
Industrial Production Methods: Industrial production methods for (2,2-dimethyl-3H-1-benzofuran-6-yl)boronic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2,2-dimethyl-3H-1-benzofuran-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives.
Reduction: Reduction reactions can modify the boronic acid group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
Chemistry: (2,2-dimethyl-3H-1-benzofuran-6-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, (2,2-dimethyl-3H-1-benzofuran-6-yl)boronic acid is used in the synthesis of advanced materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of (2,2-dimethyl-3H-1-benzofuran-6-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. This process is often catalyzed by palladium complexes in cross-coupling reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Dibenzofuran: An analog with a second fused benzene ring.
Furan: An analog without the fused benzene ring.
Indole: An analog with a nitrogen atom instead of oxygen.
Benzothiophene: An analog with a sulfur atom instead of oxygen.
Isobenzofuran: The isomer with oxygen in the adjacent position.
Uniqueness: (2,2-dimethyl-3H-1-benzofuran-6-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it particularly valuable in specialized synthetic applications and research .
Properties
Molecular Formula |
C10H13BO3 |
---|---|
Molecular Weight |
192.02 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-6-yl)boronic acid |
InChI |
InChI=1S/C10H13BO3/c1-10(2)6-7-3-4-8(11(12)13)5-9(7)14-10/h3-5,12-13H,6H2,1-2H3 |
InChI Key |
DDHYGHDRSUSCQH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(CC(O2)(C)C)C=C1)(O)O |
Origin of Product |
United States |
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